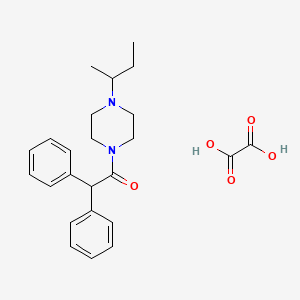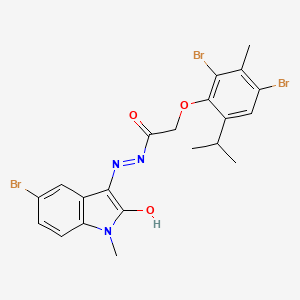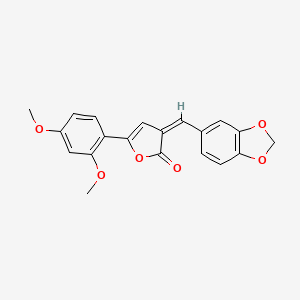
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain.
Applications De Recherche Scientifique
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for reducing drug-seeking behavior and relapse in drug addiction. In schizophrenia, 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been shown to improve cognitive deficits and reduce positive symptoms. In Parkinson's disease, it has been studied for its potential neuroprotective effects.
Mécanisme D'action
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking the binding of dopamine to this receptor, 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate reduces the rewarding effects of drugs of abuse and decreases the motivation to seek them out. It also modulates the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in regulating mood and cognition.
Biochemical and physiological effects:
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function. It also increases the release of glutamate in the nucleus accumbens, which is involved in reward processing. Additionally, 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this pathway. However, its potency and efficacy can vary depending on the experimental conditions, such as the dose and route of administration. Additionally, the use of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate in animal models may not fully capture the complexity of human neurological and psychiatric disorders.
Orientations Futures
There are several future directions for research on 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate. One area of interest is its potential therapeutic applications in drug addiction, particularly in combination with other medications or behavioral therapies. Another area of research is the development of more selective and potent dopamine D3 receptor antagonists, which may have fewer side effects and greater efficacy. Additionally, the use of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate in human clinical trials may provide further insights into its safety and efficacy for treating neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate involves several steps, including the condensation of piperazine with benzophenone, followed by acylation with butyryl chloride and diphenylacetyl chloride. The resulting compound is then converted to its oxalate salt form through reaction with oxalic acid. The purity and yield of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate can be improved through various purification techniques, such as recrystallization and chromatography.
Propriétés
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2,2-diphenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20;3-1(4)2(5)6/h4-13,18,21H,3,14-17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKABZABKYBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5200762.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)
![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)

![N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)
![3-bromo-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200816.png)
![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)

![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)
![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)